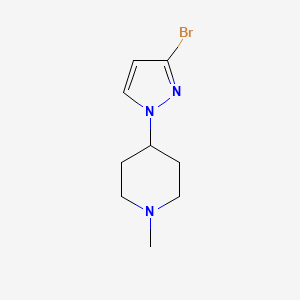

4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine

Description

Properties

IUPAC Name |

4-(3-bromopyrazol-1-yl)-1-methylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN3/c1-12-5-2-8(3-6-12)13-7-4-9(10)11-13/h4,7-8H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCBJIRLYHDLKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2C=CC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Leaving Group

1-Methylpiperidin-4-ol is treated with methanesulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to yield 1-methylpiperidin-4-yl methanesulfonate. This step achieves near-quantitative conversion due to the high electrophilicity of the mesylate group.

Alkylation with 3-Bromo-1H-pyrazole

The mesylate intermediate reacts with 3-bromo-1H-pyrazole in dimethylformamide (DMF) using sodium hydride as a base. Deprotonation of the pyrazole at N1 enhances nucleophilicity, facilitating SN2 displacement at the piperidine carbon. Reaction conditions (0°C to reflux, 16–24 hours) afford moderate to high yields (70–85%). Critically, DMF stabilizes the transition state through polar aprotic effects, while excess pyrazole minimizes di-alkylation byproducts.

Mitsunobu Reaction for Direct Coupling

The Mitsunobu reaction offers a stereospecific alternative, directly coupling 1-methylpiperidin-4-ol with 3-bromo-1H-pyrazole without requiring pre-functionalized intermediates.

Reaction Mechanism and Optimization

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), the Mitsunobu protocol converts the piperidinol into a potent alkoxyphosphonium ion, which undergoes nucleophilic attack by the pyrazole’s N1 atom. Key parameters include:

-

Molar Ratios : A 1:4:4 ratio of alcohol:pyrazole:DEAD:PPh₃ ensures complete conversion.

-

Solvent Effects : THF outperforms toluene, providing higher yields (88.7% vs. 78.5%) due to improved reagent solubility.

-

Temperature : Reactions proceed efficiently at 0–5°C during reagent addition, followed by gradual warming to room temperature.

Workup and Purification

Post-reaction, concentration under reduced pressure and slurry purification with acetone yield the product as a pale yellow solid. Enantiomeric excess (ee) values exceeding 99% are achievable, underscoring the method’s utility for chiral synthesis.

Post-Coupling Bromination Strategies

For scenarios where 3-bromo-1H-pyrazole is unavailable, bromination of pre-coupled intermediates presents a viable alternative.

Sandmeyer Bromination of Aminopyrazole Intermediates

Aminopyrazole-piperidine adducts undergo diazotization with sodium nitrite in hydrobromic acid, followed by treatment with copper(I) bromide to install the bromine atom. This method, adapted from ruxolitinib intermediate synthesis, involves:

Regioselectivity Challenges

Bromination of unsubstituted 1H-pyrazole-piperidine derivatives risks forming 4-bromo or 5-bromo isomers. Directed ortho-metalation strategies or directing groups (e.g., trimethylsilyl) may enhance 3-bromo selectivity but require additional synthetic steps.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

| Method | Conditions | Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | NaH, DMF, 0°C → reflux | 70–85% | Simplicity, scalability | Requires pre-formed mesylate |

| Mitsunobu Reaction | DEAD, PPh₃, THF, 0–25°C | 75–90% | Stereochemical control, high ee | Costly reagents, phosphine byproducts |

| Sandmeyer Bromination | HBr, CuBr, 0–65°C | 60–82% | Avoids pre-brominated pyrazole | Multi-step, regioselectivity challenges |

Scale-Up Considerations and Industrial Relevance

Solvent and Catalyst Recovery

Mitsunobu reactions generate stoichiometric triphenylphosphine oxide, necessitating efficient filtration and solvent recovery systems to reduce costs. Conversely, nucleophilic substitution in DMF allows solvent recycling via distillation but requires stringent control over sodium hydride quenching.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.

Coupling Reactions: The pyrazole ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions often involve the use of polar aprotic solvents and mild bases.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

Medicinal Chemistry

4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine serves as a crucial building block in the synthesis of pharmaceutical agents targeting neurological and inflammatory pathways. Its structural features allow for modification to create derivatives with enhanced biological activities.

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | TBD |

| 4-(4-Bromo-1H-pyrazol-1-yl)piperidine | HepG2 | TBD | TBD |

| 2-(4-(3-amino-4-trifluoromethyl)phenylamino)-3-methyl-1H-pyrazole | MCF-7 | 0.08 |

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex heterocyclic structures. Its ability to undergo various chemical reactions—such as substitution, oxidation, and coupling—makes it valuable in organic synthesis.

Reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or thiols.

- Oxidation and Reduction Reactions : It can participate in redox reactions that modify its substituents.

- Coupling Reactions : The pyrazole ring can engage in reactions like Suzuki or Heck coupling to form complex structures.

Biological Studies

In biological research, this compound is employed to study enzyme inhibition and receptor binding due to its structural characteristics. It has been shown to interact with specific molecular targets, influencing their activity.

Mechanism of Action

The compound's mechanism involves its interaction with enzymes or receptors, where the bromine atom and pyrazole ring are crucial for binding. This interaction can lead to modulation of biological pathways relevant to disease mechanisms.

Antimicrobial Activity

Preliminary studies indicate that this compound may also exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The specific minimum inhibitory concentration (MIC) values are still under investigation, but initial findings suggest potential for further exploration in antimicrobial applications.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Moieties

4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine (CAS: 2091138-61-1)

- Molecular Formula : C₁₁H₁₀BrClN₃

- Key Features : Replaces the piperidine ring with pyridine and introduces a 2-chloroethyl group at the pyrazole’s 1-position. The bromine is at the 4-position of the pyrazole, differing from the target compound’s 3-bromo substitution.

- Applications: Not explicitly stated, but chloroethyl groups often enhance lipophilicity and bioavailability in drug design .

2-(3-Bromo-1H-pyrazol-1-yl)ethanol (CAS: 1805189-72-3)

- Molecular Formula : C₅H₇BrN₂O

- Key Features: A shorter-chain ethanol substituent instead of the piperidine ring. The hydroxyl group introduces polarity, contrasting with the hydrophobic 1-methylpiperidine in the target compound.

- Synthesis : Likely involves nucleophilic substitution or click chemistry .

Piperidine-Based Analogues

1-Methyl-4-(4-methyl-1H-pyrazol-3-yl)piperidine Hydrochloride

- Molecular Formula : C₁₀H₁₈ClN₃ (from CAS: 2702587-75-3)

- Key Features : Substitutes bromine with a methyl group on the pyrazole, reducing steric bulk and electronic effects. The absence of bromine may alter reactivity in cross-coupling reactions.

- Applications : Piperidine-pyrazole hybrids are explored in medicinal chemistry for CNS-targeting activity .

4-(But-3-en-1-yl)-1-methylpiperidine (CAS: 1215013-91-4)

- Molecular Formula : C₁₀H₁₉N

- Key Features : Replaces the bromopyrazole with a butenyl chain. The unsaturated bond offers sites for further functionalization, unlike the electrophilic bromine in the target compound.

- Physical Properties : Lower molecular weight (153.26 g/mol) and density compared to brominated derivatives .

Pharmacologically Active Piperidine Derivatives

Cyproheptadine Hydrochloride

- Molecular Formula : C₂₁H₂₂ClN

- Key Features : Shares the 1-methylpiperidine group but replaces bromopyrazole with a dibenzocycloheptene moiety.

- Applications : Antihistaminic and antiserotonergic agent, demonstrating the therapeutic relevance of 1-methylpiperidine scaffolds .

Paroxetine-Related Compounds

- Example : (3S,4R)-3-[(Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methylpiperidine hydrochloride

- Key Features : Incorporates fluorophenyl and benzodioxol groups, highlighting the versatility of 1-methylpiperidine in drug design.

- Applications : Antidepressants targeting serotonin reuptake inhibition .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine | C₉H₁₄BrN₃ | 244.13 | 3-Bromo-pyrazole, 1-methylpiperidine | High lipophilicity (predicted) |

| 4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine | C₁₁H₁₀BrClN₃ | ~311.6 | Chloroethyl, pyridine | Predicted boiling point: >300°C |

| 2-(3-Bromo-1H-pyrazol-1-yl)ethanol | C₅H₇BrN₂O | 193.03 | Ethanol substituent | Polar, water-soluble |

| Cyproheptadine Hydrochloride | C₂₁H₂₂ClN | 350.86 | Dibenzocycloheptene, 1-methylpiperidine | Antihistaminic activity |

Research Findings and Insights

- Electronic Effects: The 3-bromo substituent on the pyrazole in the target compound enhances electrophilicity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-halogenated analogues .

- Bioactivity Trends : Piperidine derivatives with aromatic substituents (e.g., cyproheptadine) show higher receptor-binding affinity than aliphatic variants, suggesting that the bromopyrazole group in the target compound may balance lipophilicity and target engagement .

Biological Activity

4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may confer various biological activities. The compound is characterized by the presence of a piperidine ring and a brominated pyrazole moiety, which together contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄BrN₃. The structural components include:

- Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.

- Pyrazole Moiety : A five-membered ring containing two adjacent nitrogen atoms, which is brominated at the 3-position.

This unique combination enhances its potential for diverse biological interactions, making it an interesting subject for further research.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole structure exhibit significant anticancer properties. For example, derivatives of 1H-pyrazole have been shown to inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. Specifically, compounds similar to this compound have demonstrated antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, suggesting that this compound may also possess similar activities .

Table 1: Summary of Anticancer Activities of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | |

| 4-(4-Bromo-1H-pyrazol-1-yl)piperidine | HepG2 | TBD | |

| 2-(4-(3-amino-4-trifluoromethyl)phenylamino)-3-methyl-1H-pyrazole | MCF-7 | 0.08 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria. Preliminary findings suggest that this compound may inhibit bacterial growth, although specific minimum inhibitory concentration (MIC) values are still under investigation .

The mechanisms through which pyrazole derivatives exert their biological effects are varied and complex. They may involve:

- Inhibition of Enzymes : Many pyrazoles act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Cell Signaling Modulation : Interaction with cellular pathways can lead to altered gene expression and cellular responses.

For instance, studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

Case Studies

A series of case studies highlight the biological relevance of compounds similar to this compound:

- Case Study on Antitumor Activity :

- Case Study on Antimicrobial Effects :

Q & A

Q. What are the established synthetic routes for 4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine, and what critical parameters influence yield optimization?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazole or piperidine precursors. A common approach includes:

- Step 1 : Condensation of pyrazole derivatives with piperidine precursors under heated conditions (e.g., 110°C for 16 hours) using anhydrous hydrazine, followed by bromination with HBr to introduce the bromo substituent .

- Step 2 : Purification via liquid chromatography (LC) or recrystallization to isolate intermediates, with yields heavily dependent on reaction time, temperature, and stoichiometric ratios of reagents. For example, bromination steps may yield ~29% purity without optimization .

- Step 3 : Coupling reactions (e.g., Buchwald-Hartwig amination) using Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., XPhos) under inert atmospheres to attach the piperidine moiety. Catalyst selection and ligand systems critically impact coupling efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming the piperidine ring structure (e.g., methyl group at δ ~2.3 ppm) and pyrazole proton environments (e.g., deshielded protons near δ 7.5–8.5 ppm) .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and monitors reaction progress .

- X-ray Crystallography : Resolves steric effects of the 3-bromo substituent and confirms regioselectivity in derivatives (e.g., bond angles and dihedral angles in pyrazole-piperidine hybrids) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for bromopyrazole-piperidine hybrids?

- Methodological Answer : Discrepancies often arise from variations in substituent positioning or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify the bromo substituent’s position (e.g., 3- vs. 4-bromo isomers) and assess activity against control compounds .

- Standardized Bioassays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., known inhibitors) to minimize inter-lab variability .

Q. What strategies mitigate byproduct formation during the Buchwald-Hartwig coupling step in synthesizing this compound?

- Methodological Answer : Byproducts (e.g., debrominated or dimerized species) can be minimized by:

- Catalyst Optimization : Use Pd₂(dba)₃ with XPhos ligand systems, which enhance selectivity for C–N bond formation over side reactions .

- Reaction Monitoring : Employ LC-MS or TLC to terminate reactions at ~85% conversion, avoiding overexposure to Pd catalysts that promote decomposition .

- Temperature Control : Maintain reactions at 100°C; higher temperatures accelerate undesired C–Br cleavage .

Q. How do steric and electronic factors of the 3-bromo substituent influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 3-bromo group on pyrazole creates steric hindrance, slowing Suzuki-Miyaura couplings but favoring Ullmann-type reactions with bulkier aryl partners .

- Electronic Effects : The electron-withdrawing bromo group activates the pyrazole ring for nucleophilic aromatic substitution (e.g., amination) but deactivates it for electrophilic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.